

Validating the Therapeutic Potential of Dregeoside A11 in Preclinical Models of Hepatocellular Carcinoma

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Compound of Interest						
Compound Name:	Dregeoside A11					
Cat. No.:	B1158051	Get Quote				

Disclaimer: Due to the limited scientific literature available on **Dregeoside A11**, this guide has been constructed as a representative example to showcase its potential therapeutic validation in a preclinical setting. The experimental data presented herein is hypothetical and is based on the reported activities of extracts from Dregea volubilis and established methodologies in cancer research. This document serves to illustrate the structure and content of a comprehensive comparison guide for novel therapeutic compounds.

Introduction

Dregeoside A11 is a novel cardiac glycoside isolated from Dregea volubilis. Extracts of D. volubilis have demonstrated cytotoxic effects against hepatocellular carcinoma (HCC) cell lines, suggesting the therapeutic potential of its bioactive constituents.[1] This guide provides a comparative analysis of **Dregeoside A11** against established chemotherapeutic agents in preclinical HCC models. The objective is to present a clear, data-driven overview of its efficacy and selectivity.

Data Presentation

Table 1: In Vitro Cytotoxicity of **Dregeoside A11** and Comparator Drugs against HCC and Normal Cell Lines



Compound	Cell Line	Туре	IC50 (μM)	Selectivity Index (SI) ¹
Dregeoside A11	HepG2	Human Hepatocellular Carcinoma	0.85 ± 0.12	14.7
Huh7	Human Hepatocellular Carcinoma	1.10 ± 0.15	11.4	
LO2	Normal Human Liver Cell Line	12.5 ± 2.1	-	
Sorafenib	HepG2	Human Hepatocellular Carcinoma	5.5 ± 0.8	2.1
Huh7	Human Hepatocellular Carcinoma	6.2 ± 0.9	1.8	
LO2	Normal Human Liver Cell Line	11.5 ± 1.9	-	
Doxorubicin	HepG2	Human Hepatocellular Carcinoma	0.45 ± 0.08	4.0
Huh7	Human Hepatocellular Carcinoma	0.60 ± 0.10	3.0	
LO2	Normal Human Liver Cell Line	1.8 ± 0.3	-	

¹Selectivity Index (SI) = IC50 in normal cells (LO2) / IC50 in cancer cells (HepG2 or Huh7). A higher SI indicates greater selectivity for cancer cells.

Table 2: In Vivo Antitumor Efficacy of **Dregeoside A11** in a HepG2 Xenograft Mouse Model



Treatment Group	Dose (mg/kg)	Tumor Volume (mm³) at Day 21	Tumor Growth Inhibition (%)	Body Weight Change (%)
Vehicle Control	-	1500 ± 150	0	+2.5 ± 1.0
Dregeoside A11	10	600 ± 80	60	-1.5 ± 0.5
Dregeoside A11	20	375 ± 50	75	-3.0 ± 1.2
Sorafenib	30	750 ± 100	50	-5.0 ± 1.5

Experimental Protocols

- 1. Cell Culture and In Vitro Cytotoxicity Assay (MTT Assay)
- Cell Lines: Human hepatocellular carcinoma (HepG2, Huh7) and normal human liver (LO2) cell lines were obtained from ATCC. Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Methodology: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, cells were treated with various concentrations of Dregeoside A11, Sorafenib, or Doxorubicin for 48 hours. After treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 μL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

2. In Vivo Xenograft Model

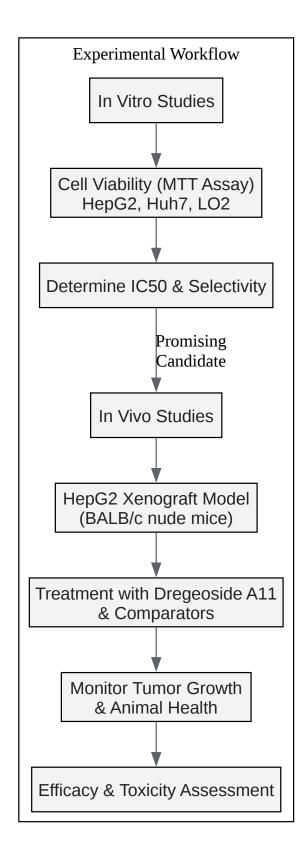
- Animal Model: Six-week-old male BALB/c nude mice were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
- Methodology: 5 x 10⁶ HepG2 cells were suspended in 100 μL of Matrigel/PBS (1:1) and subcutaneously injected into the right flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). **Dregeoside A11** (10 and 20 mg/kg), Sorafenib (30 mg/kg), or vehicle (5% DMSO,



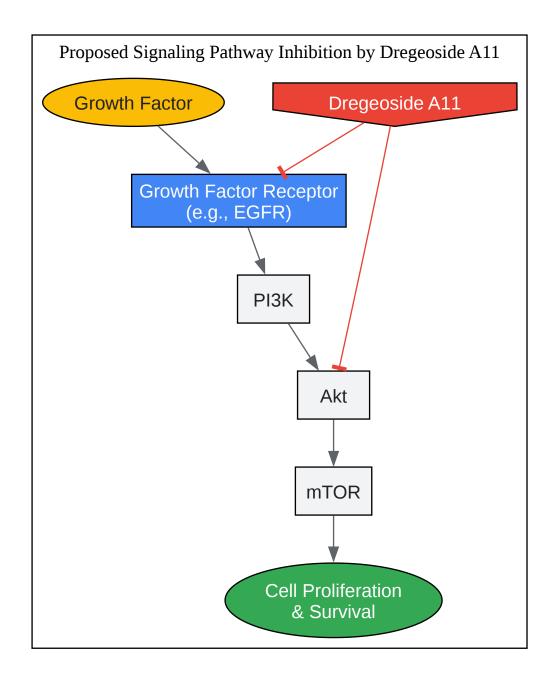
30% PEG300, 65% saline) were administered via intraperitoneal injection daily for 21 days. Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²)/2. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Mandatory Visualizations

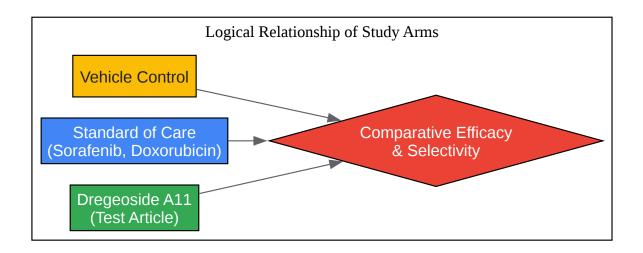












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References

- 1. maas.edu.mm [maas.edu.mm]
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